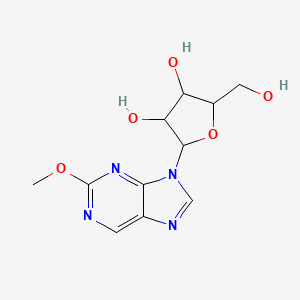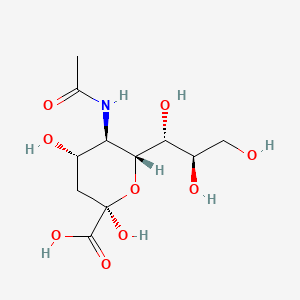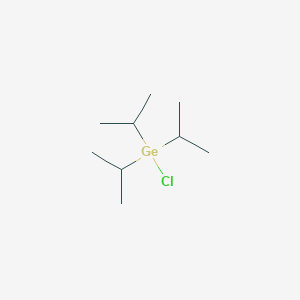
N-(2,5-dimethoxybenzyl)cycloheptanamine
Overview
Description
N-(2,5-dimethoxybenzyl)cycloheptanamine, also known as 2C-B, is a psychoactive drug that belongs to the phenethylamine family. It was first synthesized in 1974 by Alexander Shulgin and has since gained popularity as a recreational drug due to its hallucinogenic and euphoric effects. However, 2C-B has also been studied for its potential therapeutic applications, particularly in the field of neuroscience.
Scientific Research Applications
Analytical Methods for Antioxidant Activity
The study of antioxidants plays a crucial role across various scientific fields, including food engineering, medicine, and pharmacy. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test are critical for determining antioxidant activity. These methods, based on chemical reactions and spectrophotometry, have been successfully applied to analyze the antioxidant capacity of complex samples, highlighting the importance of N-(2,5-dimethoxybenzyl)cycloheptanamine and similar compounds in research focused on health benefits and disease prevention (Munteanu & Apetrei, 2021).
Pharmacology of Serotonergic Hallucinogens
Research into the pharmacology of serotonergic hallucinogens, which includes compounds like N-(2,5-dimethoxybenzyl)cycloheptanamine, sheds light on their profound effects on perception and cognition through 5-HT2A receptor activation. The addition of N-benzyl groups to phenethylamine hallucinogens significantly increases their 5-HT2A-binding affinity and hallucinogenic potency, illustrating the complex interaction between chemical structure and biological activity. This research has implications for understanding the therapeutic potential of these compounds in treating mental health disorders (Halberstadt, 2017).
Molecular Imaging in Psychedelic Drug Research
Molecular and functional imaging studies, such as PET and SPECT, offer insights into the brain's uptake and binding distribution of hallucinogenic compounds, including N-(2,5-dimethoxybenzyl)cycloheptanamine. These imaging techniques are crucial for understanding the neurobiological effects of psychedelics and their potential therapeutic applications. Research in this area highlights the need for further investigation into the interactions and metabolic pathways of these compounds within the brain (Cumming et al., 2021).
Anti-inflammatory Properties of Psychedelics
Recent studies have identified the anti-inflammatory potential of serotonergic psychedelics, including derivatives of N-(2,5-dimethoxybenzyl)cycloheptanamine, through the activation of 5-HT2A receptors. These findings suggest that psychedelics could offer novel therapeutic strategies for treating inflammatory disorders, expanding the scope of research beyond their psychoactive effects to include their impact on immune system regulation (Flanagan & Nichols, 2018).
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]cycloheptanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-9-10-16(19-2)13(11-15)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQZQFYFPLKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC2CCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355138 | |
| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)cycloheptanamine | |
CAS RN |
355817-34-4 | |
| Record name | N-(2,5-dimethoxybenzyl)cycloheptanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B1617807.png)


![N-[4-(4-acetamidophenyl)sulfanylphenyl]acetamide](/img/structure/B1617811.png)









![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)